5-Bromo-4-phenyl-1H-imidazole
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Overview
Description
5-Bromo-4-phenyl-1H-imidazole is a heterocyclic compound featuring a bromine atom and a phenyl group attached to an imidazole ring. Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-phenyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 4-bromoaniline with glyoxal in the presence of ammonium acetate . This reaction proceeds through the formation of an intermediate imine, which cyclizes to form the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-phenyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The imidazole ring can undergo oxidation to form N-oxides or reduction to form dihydroimidazoles.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products:
Scientific Research Applications
5-Bromo-4-phenyl-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-4-phenyl-1H-imidazole involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity . The bromine atom and phenyl group contribute to its binding affinity and specificity . The compound may also interact with cellular pathways, modulating signal transduction and gene expression .
Comparison with Similar Compounds
4-Phenyl-1H-imidazole: Lacks the bromine atom, resulting in different reactivity and applications.
5-Bromo-1H-imidazole:
4-Bromo-1H-imidazole: Similar to 5-Bromo-4-phenyl-1H-imidazole but with different substitution patterns.
Uniqueness: this compound is unique due to the combined presence of the bromine atom and phenyl group, which enhances its chemical reactivity and broadens its range of applications .
Properties
IUPAC Name |
5-bromo-4-phenyl-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-9-8(11-6-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEWUNPNFOWRQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858514-11-1 |
Source
|
Record name | 5-Bromo-4-phenyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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